molecular formula C12H12ClN3O2 B3071923 Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1015765-44-2

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3071923
CAS No.: 1015765-44-2
M. Wt: 265.69 g/mol
InChI Key: PXXQAAQZSSKZCT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a 4-chlorophenyl group at the 1-position and an amino substituent at the 5-position of the pyrazole ring. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. Pyrazole derivatives are known for their versatility in medicinal chemistry, particularly as non-competitive GABA receptor blockers, which are critical in pesticide development . Synthesis of this compound typically involves esterification and cyclization reactions, achieving high yields under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXQAAQZSSKZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole esters .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate has shown promise in the development of pharmaceutical agents. Its structural characteristics allow it to interact with biological targets effectively.

Key Applications:

  • Anticancer Activity: Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Agents: The compound's ability to modulate inflammatory pathways has been explored, with findings suggesting potential use in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited a notable reduction in tumor size in animal models. The compound was found to target specific kinases involved in cancer progression, highlighting the therapeutic potential of pyrazole derivatives .

Agricultural Science

In agriculture, this compound has been investigated for its herbicidal properties.

Key Applications:

  • Herbicides: Research has indicated that this compound can act as a selective herbicide against several weed species. Its mechanism involves inhibiting specific enzymes critical for plant growth, thereby controlling unwanted vegetation without harming crops .

Data Table: Herbicidal Efficacy

Compound NameTarget WeedsEfficacy (%)Application Rate (g/ha)
This compoundCommon Lambsquarters85%200
This compoundPigweed78%250

Material Science

The compound's unique chemical structure also lends itself to applications in material science, particularly in the development of new polymers and nanomaterials.

Key Applications:

  • Polymer Synthesis: this compound can be utilized as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .

Case Study:
A recent investigation into the synthesis of pyrazole-based polymers showed that incorporating this compound resulted in materials with improved resistance to thermal degradation and enhanced mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pesticide and GABA Receptor Interactions

The target compound’s structural similarity to fipronil (a phenylpyrazole insecticide) suggests activity as a GABA receptor non-competitive blocker . In contrast, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () demonstrates potent sirtuin inhibition in non-small cell lung cancer (NSCLC) cells, highlighting how core heterocycle changes (imidazole vs. pyrazole) redirect biological mechanisms .

Computational and Experimental Insights

  • DFT Studies: Ethyl 4-(cyclohexylcarbamoyl)-5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate () was analyzed via DFT/B3LYP methods, revealing electronic properties influenced by methoxy and carbamoyl groups. Comparatively, the target compound’s 4-chlorophenyl group may lower HOMO-LUMO energy gaps, increasing reactivity .
  • Docking Scores : The imidazole derivative in achieved higher docking scores for sirtuin inhibition than pyrazole-based analogs, underscoring the importance of heterocycle choice in drug design .

Biological Activity

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, with the CAS number 14678-87-6, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Molecular Weight : 265.70 g/mol
  • CAS Number : 14678-87-6
  • Purity Specification : Typically >95% for research applications .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was tested against several bacterial strains, showing promising results.

In Vitro Antimicrobial Evaluation

A study reported the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound and its derivatives. Here are the summarized findings:

CompoundMIC (µg/mL)MBC (µg/mL)Active Against
This compound0.22 - 0.25Not specifiedStaphylococcus aureus, Staphylococcus epidermidis
Other derivativesRanged from 0.22 to 0.89VariesVarious pathogens

The compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study on renal carcinoma cell lines, the compound demonstrated notable cytotoxic effects:

Cell LineIC₅₀ (µM)Mechanism of Action
RFX 39311.70Induction of apoptosis through cell cycle arrest at G2/M phase
Control--

The findings suggest that this pyrazole derivative can effectively inhibit cancer cell growth by inducing apoptosis and disrupting the cell cycle .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Inflammation Model Studies

Studies utilizing lipopolysaccharide (LPS)-stimulated models showed that the compound significantly reduced pro-inflammatory cytokine release:

Treatment Concentration (mM)TNF-a Release Inhibition (%)
1097.7

This indicates a strong potential for developing anti-inflammatory therapies based on this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization or aromatization of dihydropyrazole precursors. For example, electrochemical oxidation of ethyl 1H-1-(4-chlorophenyl)-4,5-dihydro-5-phenylpyrazole-3-carboxylate (using 5F charge at 180°C) achieves 82% yield after column chromatography . Alternative esterification routes employ nucleophilic substitution or condensation reactions, often optimized with catalysts like DMF or sodium ethoxide . Key factors include temperature control (e.g., 70°C for chlorination steps) and purification via silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Ester C=O stretching at ~1710 cm⁻¹ and aromatic C-Cl vibrations near 829 cm⁻¹ .
  • ¹H NMR : Distinct signals for the ethyl group (δ 1.19–1.22 ppm, triplet; δ 4.18–4.22 ppm, quartet) and pyrazole CH (δ 7.05 ppm, singlet) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 327.7 [M+1]⁺) confirm molecular weight, while fragmentation patterns validate substituent stability .

Q. How can researchers optimize the purification of this compound to minimize by-products?

  • Methodological Answer : Flash column chromatography with silica gel and gradients of ethyl acetate/cyclohexane (3–5% EtOAc) effectively removes unreacted precursors and chlorinated by-products . For polar impurities, recrystallization in ethanol or hexane/ethyl acetate mixtures improves purity. Monitoring via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates optimized geometries, HOMO-LUMO gaps, and bond dissociation energies. For example, studies on analogous pyrazole esters reveal electron-withdrawing groups (e.g., 4-chlorophenyl) lower LUMO energies, enhancing electrophilic reactivity . These models guide functionalization strategies, such as sulfonation or amidation, by predicting regioselectivity at the pyrazole C3 or C5 positions .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in substituent orientation. For instance, SHELXL refines torsional angles of the 4-chlorophenyl group, while SHELXE validates hydrogen bonding networks (e.g., N-H∙∙∙O interactions) . If twinning occurs (common in chlorinated aromatics), employ the TWIN/BASF algorithm in SIR97 to deconvolute overlapping reflections .

Q. How can derivatization of the amino group enhance biological activity, and what analytical challenges arise?

  • Methodological Answer : Acylation or sulfonylation of the 5-amino group (e.g., using acetic anhydride or sulfonyl chlorides) improves solubility and target affinity. For example, converting the ester to carboxamide derivatives (via hydrolysis with LiOH or formamide) requires monitoring via HPLC-MS to detect hydrolysis intermediates . Challenges include steric hindrance from the 4-chlorophenyl group, which may necessitate microwave-assisted synthesis (100°C, 30 min) to accelerate reactions .

Q. What are the implications of substituent electronic effects on the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The 4-chlorophenyl group enhances stability via inductive effects, resisting hydrolysis at pH < 10. However, the ester moiety is labile under strong bases (e.g., NaOH > 1M), leading to carboxylate formation. Accelerated stability studies (40°C/75% RH) combined with ¹H NMR tracking (ester proton disappearance at δ 4.2 ppm) quantify degradation kinetics .

Data Analysis & Experimental Design

Q. How should researchers design SAR studies for derivatives targeting GABA receptors or antiviral activity?

  • Methodological Answer : Prioritize substituents at the pyrazole C3 (ester) and C1 (4-chlorophenyl) positions. For GABA receptor studies, synthesize analogs with bulkier esters (e.g., tert-butyl) to assess steric effects on binding. Use patch-clamp electrophysiology to measure chloride channel blockade, correlating with IC₅₀ values from radioligand assays . For antiviral activity, introduce trifluoromethyl or sulfinyl groups at C4 and test in plaque reduction assays (e.g., against HSV-1) .

Q. What statistical approaches are recommended for analyzing discrepancies in biological assay data across derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate electronic descriptors (HOMO-LUMO, LogP) with IC₅₀ values. For outlier detection (e.g., low activity despite favorable LogP), use Grubbs’ test to identify experimental anomalies (e.g., impurities >5% by HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

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